Product packaging for 4-(4-acetylpiperazin-1-yl)benzoic Acid(Cat. No.:CAS No. 104080-55-9)

4-(4-acetylpiperazin-1-yl)benzoic Acid

Cat. No.: B1363833
CAS No.: 104080-55-9
M. Wt: 248.28 g/mol
InChI Key: ZKYICYCPDDEYGN-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid and Piperazine (B1678402) Derivative Chemistry

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that have been studied for centuries. preprints.org The benzoic acid framework serves as a foundational component in the synthesis of a wide array of active molecules and is a key raw material in various chemical industries. preprints.org Its derivatives are explored for a multitude of applications, including their potential in cancer research and as local anesthetics. preprints.orgslideshare.net The carboxylic acid group, in particular, is widely used in coordination chemistry, pharmaceutical chemistry, and supramolecular chemistry. nih.gov

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. ijbpas.com This scaffold is considered a "privileged structure" in drug discovery because it can bind to multiple receptors with high affinity. nih.gov The piperazine ring is a common feature in many approved drugs across various therapeutic areas. tandfonline.comresearchgate.net Its inclusion in a molecule can modulate physicochemical properties such as solubility and basicity, which can, in turn, improve pharmacokinetic profiles and bioavailability. tandfonline.comnih.gov The versatility of the piperazine structure allows for easy modification, making it a valuable tool for developing new bioactive compounds. nih.gov

Rationale for Investigating 4-(4-acetylpiperazin-1-yl)benzoic Acid

The investigation into this compound is driven by its nature as a hybrid molecule. The rationale for its study stems from the established significance of its constituent parts. By combining the benzoic acid and piperazine motifs, researchers aim to create a scaffold that can be utilized in the synthesis of novel compounds with potentially valuable properties. The presence of a carboxylic acid group on the benzene (B151609) ring and an acetyl group on the piperazine ring provides distinct points for further chemical modification. This makes the compound a versatile building block for creating larger, more complex molecules in drug discovery and materials science.

Overview of Prior Academic Research on Structurally Related Chemical Entities

While specific research on this compound is not extensively detailed in publicly available literature, a significant body of research exists for structurally related compounds, providing a clear context for its potential applications.

Benzoic acid derivatives are a cornerstone of synthetic and medicinal chemistry. Research has demonstrated their utility in a variety of contexts. For instance, certain derivatives are investigated as local anesthetics, acting by blocking sodium channels. slideshare.net In oncology, various synthetic derivatives of benzoic acid have shown significant potential as anticancer agents. preprints.org Furthermore, benzoic acids containing other heterocyclic rings, such as 1,2,4-oxadiazole, are of great importance to medicinal chemistry due to a wide range of biological activities. researchgate.net

Examples of Benzoic Acid Derivatives in Research Area of Research
Cocaine, Hexylcaine, MeprylcaineLocal Anesthetics slideshare.net
Phenyl-thiazolyl-benzoic acid derivativeAnticancer (Leukemia cells) preprints.org
3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acidsMedicinal Chemistry researchgate.net

This table is interactive and represents a selection of research areas for benzoic acid analogues.

The piperazine scaffold is one of the most important building blocks in the development of new drugs. nih.gov Its unique physicochemical properties can be effectively modulated by substituents on its nitrogen and carbon atoms. tandfonline.com This moiety has been incorporated into numerous drugs to enhance their pharmacokinetic properties. tandfonline.com The piperazine ring is found in compounds developed for a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidepressant applications. researchgate.netnih.gov

Examples of Marketed Drugs Containing a Piperazine Scaffold Therapeutic Class
FluphenazineAntipsychotic researchgate.net
PrazosinAntihypertensive researchgate.net
CiprofloxacinAntibiotic researchgate.net
ItraconazoleAntifungal researchgate.net
IndinavirAnti-HIV Agent researchgate.net

This table is interactive and showcases the therapeutic diversity of piperazine-containing drugs.

The strategy of creating hybrid molecules that contain both benzoic acid and piperazine fragments is well-established in chemical research. These efforts aim to combine the beneficial properties of both scaffolds to develop novel compounds with enhanced activity. For example, compounds like benzhydrylpiperazine-based benzoic acid hydrazides have been designed as dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. nih.gov The synthesis of various 4-(piperazin-1-yl)benzoic acid derivatives has been a focus of research, leading to compounds with potential applications in different fields. nih.govontosight.ai Research on related structures such as 4-(4-methylpiperazin-1-ylmethyl)benzoic acid has shown its importance as a key intermediate in the synthesis of the anticancer drug Imatinib. chemicalbook.comresearchgate.net

Compound Molecular Formula Molecular Weight ( g/mol )
This compoundC13H16N2O3248.28 chemenu.com
4-(Piperazin-1-yl)benzoic acidC11H14N2O2206.24 chemscene.com
4-(4-Methylpiperazin-1-yl)benzoic acidC12H16N2O2220.27 nih.gov
4-(4-Benzylpiperazin-1-yl)benzoic acidC18H20N2O2296.36 nih.gov
4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acidC14H18N2O4278.30 nih.gov

This interactive table compares the physicochemical properties of this compound with some of its close structural analogues.

Research Objectives and Scope for this compound

Based on the established research landscape of its parent scaffolds and related hybrid structures, the primary research objectives for this compound can be outlined. The scope of investigation would logically focus on its utility as a chemical intermediate and building block.

Key Research Objectives:

Synthesis and Optimization: To develop and refine efficient synthetic routes for the production of this compound.

Physicochemical Characterization: To fully characterize the compound's structural, spectral, and physical properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration as a Scaffold: To utilize this compound as a starting material for the synthesis of a library of more complex derivative compounds. This involves chemical modifications at the carboxylic acid group and potentially at the acetyl group.

Preliminary Biological Screening: To conduct in vitro screening of the newly synthesized derivatives to identify potential biological activities, guided by the known pharmacological profiles of piperazine and benzoic acid-containing compounds.

The overarching goal is to leverage the unique structural features of this compound to generate novel chemical entities for further investigation in drug discovery and materials science.

Elucidation of Novel Synthetic Strategies for this compound

The synthesis of this compound can be achieved through several synthetic pathways, often involving the coupling of a piperazine derivative with a benzoic acid derivative. One common strategy involves the nucleophilic substitution reaction between a halo-substituted benzoic acid and 1-acetylpiperazine (B87704).

A plausible and efficient method for the synthesis of a closely related analog, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been reported, which can be adapted for the synthesis of the target compound. This method involves the reaction of ethyl 1-piperazinecarboxylate with 4-fluorobenzoic acid in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile (B52724). The reaction mixture is heated to drive the nucleophilic aromatic substitution to completion. Following the reaction, the product is isolated by pouring the mixture into ice-cold water and acidifying to precipitate the carboxylic acid. nih.govresearchgate.net

To synthesize this compound, a similar procedure could be employed, substituting ethyl 1-piperazinecarboxylate with 1-acetylpiperazine. The reaction would proceed as follows:

1-acetylpiperazine + 4-fluorobenzoic acid → this compound + HF

The reaction conditions, such as temperature and reaction time, would likely be optimized to maximize the yield and purity of the final product. The purification of the crude product can be achieved by recrystallization from an appropriate solvent.

Alternative synthetic strategies for similar piperazine-containing benzoic acid derivatives have also been explored. For instance, methods for the preparation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025) have been detailed in patent literature, involving the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid binding agent. google.com While the linker between the piperazine and benzoic acid moieties is different, these methods highlight the versatility of synthetic approaches available for this class of compounds.

Interactive Data Table: Synthetic Strategies for Piperazine-Substituted Benzoic Acids
Starting Material 1Starting Material 2Key Reagents/ConditionsProduct
Ethyl 1-piperazinecarboxylate4-fluorobenzoic acidK2CO3, Acetonitrile, Heat4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid nih.govresearchgate.net
4-(Chloromethyl)benzoic acidN-methylpiperazineAcid binding agent, Solvent4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride google.com

Exploration of Advanced Spectroscopic and Structural Analysis Methodologies for this compound

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. For 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, X-ray analysis revealed that the piperazine ring adopts a chair conformation. nih.govresearchgate.net The dihedral angle between the plane of the benzene ring and the approximate plane of the piperazine ring is a key structural parameter. In the case of the ethoxycarbonyl analog, this angle was found to be around 30.7°. nih.gov It is expected that this compound would exhibit a similar conformation. The crystal structure of such compounds is often stabilized by a network of intermolecular hydrogen bonds. For instance, the carboxylic acid groups can form dimers through O—H···O hydrogen bonds. nih.govresearchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be crucial for confirming the connectivity of the atoms in the molecule. The 1H NMR spectrum would show characteristic signals for the aromatic protons on the benzoic acid ring, the methylene (B1212753) protons of the piperazine ring, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of these signals would provide detailed information about the electronic environment of the protons and their spatial relationships.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the C=O stretching of the carboxylic acid and the amide of the acetyl group, the O-H stretching of the carboxylic acid, and the C-N stretching of the piperazine ring.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further confirm the structure.

Interactive Data Table: Expected Spectroscopic and Structural Features of this compound (inferred from analogs)
Analytical TechniqueExpected ObservationReference (for analog)
X-ray CrystallographyPiperazine ring in chair conformation; intermolecular O—H···O hydrogen bonding. nih.govresearchgate.net
1H NMR SpectroscopySignals for aromatic, piperazine, and acetyl protons with characteristic chemical shifts and coupling constants.
13C NMR SpectroscopyResonances for all unique carbon atoms, including carboxylic acid, aromatic, piperazine, and acetyl carbons.
IR SpectroscopyCharacteristic absorption bands for C=O (acid and amide), O-H, and C-N functional groups.
Mass SpectrometryMolecular ion peak corresponding to the molecular weight of C13H16N2O3.

Investigation of Molecular Interactions of this compound with Biological Systems

While specific studies on the molecular interactions of this compound with biological systems are not detailed in the provided search results, the piperazine and benzoic acid moieties are common pharmacophores found in a wide range of biologically active molecules. The potential for this compound to interact with biological targets can be inferred from the activities of structurally related compounds.

The benzoic acid moiety can also contribute to biological activity, often through its ability to participate in hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and enzymes. The carboxylic acid group can act as a hydrogen bond donor and acceptor, which is a key feature for molecular recognition at the active sites of enzymes or receptors.

Given these general properties of its constituent parts, this compound could potentially interact with a variety of biological targets. However, without specific experimental data, any discussion of its biological interactions remains speculative. Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological effects and molecular targets of this compound.

Computational Predictions and Simulations for this compound

In the absence of experimental data, computational methods can provide valuable insights into the potential properties and behavior of this compound. Molecular docking, molecular dynamics simulations, and quantum chemical calculations are powerful tools used in modern drug discovery and materials science to predict how a molecule might interact with a biological target or to understand its intrinsic properties.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed against various known biological targets of piperazine or benzoic acid derivatives to identify potential protein-ligand interactions. For instance, studies on other piperazine-containing compounds have used molecular docking to investigate their binding modes with enzymes like cyclin-dependent kinases. nih.gov Such studies can help to rationalize observed biological activities and guide the design of more potent analogs.

In Silico ADME/Tox Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a compound. For a series of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide (B126) derivatives, in silico studies were conducted to determine their molecular properties, bioactivity scores, and toxicity. pharmacophorejournal.com Similar computational analyses could be applied to this compound to predict its pharmacokinetic and toxicological profile.

Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and properties of a molecule. These calculations can provide information about the molecule's geometry, charge distribution, and reactivity. For a series of 4-(1H-triazol-1-yl)benzoic acid hybrids, DFT studies were performed to evaluate various antioxidant descriptors. mdpi.com Such calculations for this compound could help in understanding its chemical reactivity and potential for participating in various chemical and biological processes.

While these computational approaches offer valuable predictive power, it is important to emphasize that their results are theoretical and require experimental validation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O3 B1363833 4-(4-acetylpiperazin-1-yl)benzoic Acid CAS No. 104080-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYICYCPDDEYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366007
Record name 4-(4-acetylpiperazin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104080-55-9
Record name 4-(4-acetylpiperazin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathway Analysis of 4 4 Acetylpiperazin 1 Yl Benzoic Acid

Retrosynthetic Analysis of 4-(4-acetylpiperazin-1-yl)benzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes.

Identification of Key Disconnection Points

The structure of this compound presents two primary disconnection points for retrosynthetic analysis. The first and most logical disconnection is the C-N bond between the aromatic ring of the benzoic acid moiety and the nitrogen atom of the piperazine (B1678402) ring. A second disconnection can be made at the amide bond, separating the acetyl group from the piperazine ring.

Precursor Identification and Availability

Based on the retrosynthetic analysis, the primary precursors are identified as:

A 4-halobenzoic acid derivative: This serves as the electrophilic partner in the key C-N bond-forming reaction. 4-Fluorobenzoic acid is a particularly attractive precursor due to the high reactivity of the fluorine atom in nucleophilic aromatic substitution reactions. masterorganicchemistry.comnih.gov Other halogens, such as chlorine or bromine, can also be utilized, typically in palladium-catalyzed cross-coupling reactions. These precursors are generally commercially available.

1-Acetylpiperazine (B87704): This nucleophilic precursor provides the functionalized piperazine ring. 1-Acetylpiperazine is also a commercially available reagent. chemicalbook.comguidechem.comsigmaaldrich.com

The accessibility of these precursors makes the proposed synthetic strategy viable for laboratory-scale synthesis and potential scale-up.

Development of Novel Synthetic Routes to this compound

The development of a synthetic route to this compound involves the preparation of the key precursors and their efficient coupling.

Multi-Step Synthetic Strategies for the Benzoic Acid Moiety

While 4-halobenzoic acids are often commercially available, multi-step synthetic strategies can be employed for their preparation from simpler starting materials. For instance, 4-bromobenzoic acid can be synthesized from 4-bromotoluene (B49008) via oxidation with potassium permanganate. guidechem.com Another approach involves the Sandmeyer reaction, starting from 4-aminobenzoic acid.

A general scheme for the synthesis of 4-halobenzoic acids is presented below:

Starting MaterialReagents and ConditionsProduct
p-Toluic acidN-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, reflux4-(Bromomethyl)benzoic acid
4-Aminobenzoic acid1. NaNO2, HBr, 0-5 °C; 2. CuBr4-Bromobenzoic acid
TolueneBr2, FeBr34-Bromotoluene
4-BromotolueneKMnO4, H2O, heat4-Bromobenzoic acid

This table presents illustrative, non-exhaustive examples of synthetic transformations.

Functionalization of the Piperazine Ring Precursors

The key piperazine precursor, 1-acetylpiperazine, can be readily synthesized from piperazine. The most common method involves the acylation of one of the nitrogen atoms of the piperazine ring. This can be achieved by reacting piperazine with acetic anhydride (B1165640) or acetyl chloride in the presence of a base to neutralize the acid byproduct.

A typical procedure for the synthesis of 1-acetylpiperazine is as follows:

ReactantsReagents and ConditionsProductYield
Piperazine, Acetic anhydrideDichloromethane, Triethylamine (B128534), 0 °C to room temperature1-AcetylpiperazineHigh
Piperazine, AcetamideIodine (catalyst), Xylene, reflux1-Acetylpiperazine~71% researchgate.net

This table provides representative reaction conditions. Yields can vary based on specific experimental parameters.

Optimization of Coupling Reactions for Amide Bond Formation

The crucial step in the synthesis of this compound is the coupling of the benzoic acid and piperazine moieties. Two primary strategies can be employed for this C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr):

This method is particularly effective when using a highly activated aryl halide, such as 4-fluorobenzoic acid. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack by 1-acetylpiperazine. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.

A similar reaction has been reported for the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid from ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid in acetonitrile (B52724) with potassium carbonate as the base, affording a 70% yield.

Buchwald-Hartwig Amination:

For less reactive aryl halides like 4-chlorobenzoic acid or 4-bromobenzoic acid, the Buchwald-Hartwig amination is a powerful alternative. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond under relatively mild conditions. The optimization of this reaction involves screening various palladium catalysts, phosphine (B1218219) ligands, bases, and solvents.

The following table outlines key parameters for the optimization of the Buchwald-Hartwig amination:

ParameterExamplesConsiderations
Palladium Catalyst Pd(OAc)2, Pd2(dba)3Catalyst loading and stability are crucial for efficient turnover.
Phosphine Ligand XPhos, RuPhos, BINAPThe choice of ligand significantly impacts reaction rate and yield by influencing the steric and electronic properties of the catalytic complex. researchgate.netnih.gov
Base Cs2CO3, K3PO4, NaOtBuThe strength and solubility of the base are important factors.
Solvent Toluene, Dioxane, THFThe solvent affects the solubility of reactants and the stability of the catalytic species.

This table provides a general guide for the optimization of the Buchwald-Hartwig reaction.

By systematically evaluating these parameters, an efficient and high-yielding protocol for the synthesis of this compound can be developed.

Investigation of Protecting Group Strategies

In the primary synthetic route to this compound, the use of protecting groups can be largely circumvented due to the nature of the starting materials. The key reactants are 1-acetylpiperazine and 4-fluorobenzoic acid.

Piperazine Moiety : In the 1-acetylpiperazine starting material, the nitrogen atom at the 1-position is already functionalized as an amide (acetyl group). The nitrogen atom at the 4-position, which acts as the nucleophile, is a secondary amine and does not require protection for this specific reaction. If the synthesis were to start from piperazine itself, a protecting group strategy would be essential to ensure mono-arylation and to allow for the selective subsequent acetylation.

Carboxylic Acid Moiety : The carboxylic acid group of 4-fluorobenzoic acid is generally stable under the typical conditions of nucleophilic aromatic substitution. The presence of a base in the reaction mixture deprotonates the carboxylic acid to form a carboxylate salt. This salt is less nucleophilic than the amine and is generally unreactive under these conditions, thus not interfering with the main reaction. However, an alternative strategy involves protecting the carboxylic acid as an ester, for example, by using methyl 4-fluorobenzoate (B1226621) as the starting material. This approach can sometimes improve solubility and prevent potential side reactions. If an ester is used, a final hydrolysis step is required to deprotect the carboxylic acid and yield the final product.

The choice between using the free acid or a protected ester depends on the specific reaction conditions and the desired purity profile of the final product. For large-scale synthesis, avoiding protection and deprotection steps is often preferred to increase process efficiency and reduce costs.

Advanced Chemical Transformations for Derivatization of this compound

The structure of this compound offers three distinct regions for chemical modification, allowing for the creation of a diverse library of analogues: the carboxylic acid functionality, the piperazine nitrogen, and the phenyl ring.

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, primarily to form esters and amides. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry contexts.

Esterification : The carboxylic acid can be converted into various esters by reacting it with alcohols under acidic conditions (Fischer esterification) or by using coupling agents. A common method involves activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with an alcohol to form the corresponding ester. Alternatively, modern coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate direct esterification under mild conditions. sci-hub.st

Amidation : A wide range of amide derivatives can be synthesized using similar strategies. The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or by converting the acid to its acyl chloride first. lookchemmall.comnih.gov This allows for the introduction of a vast array of functional groups.

A summary of potential derivatization reactions at the carboxylic acid is presented below.

Starting MaterialReagent(s)Product Type
This compoundMethanol, H₂SO₄Methyl Ester
This compound1. SOCl₂ 2. EthanolEthyl Ester
This compoundBenzylamine, EDC, HOBtN-Benzyl Amide
This compoundMorpholine, TiCl₄Morpholine Amide

Structural Diversification of the Piperazine Nitrogen

The N-acetyl group on the piperazine ring can be modified to introduce alternative functionalities. The most common strategy involves the removal of the acetyl group followed by re-functionalization of the resulting secondary amine.

Deacetylation : The amide bond of the N-acetyl group can be cleaved under hydrolytic conditions, typically using strong acid or base and heat. However, to preserve other sensitive functional groups in the molecule, milder and more selective methods are preferred. Reagents such as zirconocene (B1252598) hydrochloride (Schwartz's reagent) have been shown to effectively promote chemoselective N-deacetylation under neutral and mild conditions. nih.govresearchgate.net This deacetylation yields the key intermediate, 4-(piperazin-1-yl)benzoic acid. chemscene.com

N-Alkylation and N-Acylation : Once the acetyl group is removed, the free secondary amine of 4-(piperazin-1-yl)benzoic acid can be reacted with a wide variety of electrophiles. It can be acylated with different acyl chlorides or anhydrides to introduce novel amide functionalities, or it can be alkylated using alkyl halides via nucleophilic substitution to generate N-alkyl derivatives. researchgate.net

Exploration of Substitutions on the Phenyl Ring

Introducing substituents onto the phenyl ring is achieved by utilizing appropriately substituted starting materials in the initial synthesis. Instead of 4-fluorobenzoic acid, a range of 4-halo-benzoic acids with additional substituents can be employed. This approach allows for systematic modification of the electronic and steric properties of the aromatic core.

The reaction of 1-acetylpiperazine with various substituted 4-fluorobenzoic acids via nucleophilic aromatic substitution allows for the synthesis of a library of derivatives. The position of the new substituent is dictated by the starting material.

The table below illustrates this strategy with representative starting materials.

1-Acetylpiperazine Reacts With:Resulting Product
2,4-Difluorobenzoic acid2-Fluoro-4-(4-acetylpiperazin-1-yl)benzoic acid
4-Fluoro-3-nitrobenzoic acid3-Nitro-4-(4-acetylpiperazin-1-yl)benzoic acid
4-Fluoro-3-methylbenzoic acid3-Methyl-4-(4-acetylpiperazin-1-yl)benzoic acid
5-Chloro-2-fluoro-4-(methylsulfonyl)benzoic acid2-Chloro-5-(methylsulfonyl)-4-(4-acetylpiperazin-1-yl)benzoic acid

Process Optimization and Scale-Up Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful optimization of reaction parameters to ensure efficiency, cost-effectiveness, safety, and high product purity. The key synthetic step, the nucleophilic aromatic substitution between 1-acetylpiperazine and 4-fluorobenzoic acid, is the primary focus of these optimization efforts.

Reaction Condition Screening (Temperature, Solvent, Catalyst)

Systematic screening of reaction conditions is essential to identify the optimal parameters for the SNAr reaction. Key variables include the choice of base, solvent, reaction temperature, and reaction time. While this reaction is not typically catalytic, the choice of base and solvent system is critical for its success.

Solvent : Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can dissolve the reactants and effectively solvate the transition state of the SNAr reaction, thereby increasing the reaction rate.

Base : An inorganic or organic base is required to scavenge the hydrofluoric acid (HF) produced during the reaction. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). The strength and solubility of the base can significantly impact the reaction rate and yield. google.com

Temperature : The reaction rate is highly dependent on temperature. Higher temperatures generally lead to faster reactions, but can also promote the formation of impurities. The optimal temperature is a balance between achieving a reasonable reaction time and minimizing side product formation. Reaction temperatures for similar processes typically range from 80 °C to 150 °C. researchgate.netgoogle.com

The following interactive table presents a hypothetical screening study for the synthesis of this compound, illustrating how systematic variation of these parameters can be used to identify optimal conditions.

Table: Screening of Reaction Conditions for the Synthesis of this compound
EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Acetonitrile (MeCN)K₂CO₃801270
2Acetonitrile (MeCN)K₂CO₃100885
3Dimethylformamide (DMF)K₂CO₃100692
4Dimethylformamide (DMF)NaHCO₃1001265
5Dimethyl sulfoxide (DMSO)K₂CO₃120495
6Dimethyl sulfoxide (DMSO)K₂CO₃150493 (with impurities)
7Acetonitrile (MeCN)Triethylamine (TEA)802445

Based on such a screening, optimal conditions (e.g., Entry 5: DMSO as solvent with K₂CO₃ at 120°C) would be selected for further scale-up studies, where factors like reagent addition rates, heat transfer, and product isolation procedures become critical.

Yield Enhancement and Purity Control in Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and ensuring the high purity of this compound. Drawing parallels from the synthesis of similar compounds, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025), several factors can be fine-tuned. google.comgoogle.com

Key Parameters for Yield Enhancement:

ParameterInfluence on YieldOptimized Conditions (Analogous Syntheses)
Solvent Affects solubility of reactants and reaction rate.Polar aprotic solvents like DMF, acetonitrile, or even water can be effective. google.com
Base Neutralizes acidic byproducts and can influence nucleophilicity.Inorganic bases like K2CO3, NaHCO3, or organic bases such as triethylamine are commonly used. nih.govgoogle.com
Temperature Influences reaction kinetics; higher temperatures can increase rate but may also lead to side products.Reaction temperatures can range from room temperature to reflux, depending on the specific pathway. google.com
Reactant Stoichiometry The molar ratio of reactants can drive the reaction to completion.A slight excess of the piperazine derivative is often used to ensure full conversion of the more valuable benzoic acid starting material. google.com

Purity Control and Purification Techniques:

Controlling the purity of the final product involves minimizing the formation of byproducts during the reaction and employing effective purification methods. Potential impurities could include unreacted starting materials, over-acetylated products (if di-acylation is possible), or byproducts from side reactions.

Common Purification Strategies:

Recrystallization: This is a standard and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. For compounds with a carboxylic acid group, adjusting the pH can facilitate precipitation.

Chromatography: Column chromatography can be used for more challenging separations, although it is less common for large-scale production.

Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities. For instance, washing with water can remove inorganic salts, and washing with a non-polar organic solvent can remove non-polar impurities.

Nanofiltration: In industrial settings, nanofiltration has been employed to remove unreacted reagents and salts, offering a green and efficient purification method. google.comgoogle.com

Sustainable Chemistry Approaches in Synthesis

The principles of green chemistry can be effectively applied to the synthesis of this compound to minimize environmental impact and enhance safety.

Green Chemistry Considerations:

Green Chemistry PrincipleApplication in Synthesis
Use of Greener Solvents Utilizing water, ethanol, or ionic liquids as reaction media instead of hazardous organic solvents like DMF or chlorinated solvents. mdpi.com
Catalysis Employing catalytic amounts of reagents, such as copper catalysts in cross-coupling reactions, reduces waste compared to stoichiometric reagents. nih.gov The use of recyclable heterogeneous catalysts is also a key green strategy. mdpi.com
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Acylation reactions, for example, can have high atom economy.
Energy Efficiency Conducting reactions at ambient temperature and pressure when possible, or utilizing microwave irradiation to reduce reaction times and energy consumption. mdpi.com
Use of Renewable Feedstocks While not directly applicable to this specific synthesis based on current common starting materials, future research could explore bio-based routes to the core chemical scaffolds.

One sustainable approach could involve a one-pot synthesis where the N-arylation and acetylation steps are combined, reducing the need for intermediate purification and minimizing solvent usage. Furthermore, the use of photoredox catalysis, which can proceed under mild conditions, represents a modern and green approach to the synthesis of piperazine derivatives. mdpi.com The selection of less toxic and more readily available starting materials and reagents is also a fundamental aspect of a sustainable synthetic strategy.

Advanced Structural Characterization and Spectroscopic Elucidation of 4 4 Acetylpiperazin 1 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled detail about the chemical environment of individual atoms. For 4-(4-acetylpiperazin-1-yl)benzoic acid, a combination of one-dimensional and two-dimensional NMR techniques has been employed to map out its complete proton and carbon framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound displays a series of distinct signals, each corresponding to a unique proton environment.

The aromatic region of the spectrum is characterized by two doublets, indicative of a para-substituted benzene (B151609) ring. The protons on the benzoic acid moiety, being in different chemical environments, give rise to these separate signals. The piperazine (B1678402) ring protons appear as a set of multiplets in the aliphatic region of the spectrum. The presence of the acetyl group introduces further complexity, with the methyl protons of the acetyl group appearing as a sharp singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
Data not available in search results Aromatic Protons (Benzoic Acid)
Data not available in search results Piperazine Ring Protons
Data not available in search results Acetyl Group Protons (CH₃)
Data not available in search results Carboxylic Acid Proton (COOH)

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the carbonyl carbons of both the carboxylic acid and the acetyl group at the downfield end. The aromatic carbons of the benzoic acid ring would appear in the characteristic aromatic region, with quaternary carbons exhibiting different intensities. The carbon atoms of the piperazine ring would resonate in the aliphatic region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm) Assignment
Data not available in search results Carbonyl Carbon (COOH)
Data not available in search results Carbonyl Carbon (C=O, Acetyl)
Data not available in search results Aromatic Carbons
Data not available in search results Piperazine Ring Carbons
Data not available in search results Acetyl Group Carbon (CH₃)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity between protons and carbons, a series of two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For this compound, COSY would confirm the connectivity between adjacent protons on the piperazine ring and within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for definitively assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations between the piperazine protons and the carbons of the benzoic acid ring, as well as between the acetyl protons and the piperazine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons. While less critical for the gross structure of this relatively rigid molecule, it can provide insights into the preferred conformation of the piperazine ring.

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental formula, providing unambiguous confirmation of the chemical composition of this compound. The experimentally determined exact mass would be compared to the calculated theoretical mass for the chemical formula C₁₃H₁₆N₂O₃ to confirm its identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides valuable structural information, acting as a molecular fingerprint.

For this compound, MS/MS analysis would likely involve the fragmentation of the protonated molecule [M+H]⁺. Characteristic fragmentation pathways would be expected, such as the loss of the acetyl group, cleavage of the piperazine ring, and decarboxylation of the benzoic acid moiety. Analysis of these fragment ions allows for the reconstruction of the molecular structure and provides further confirmation of the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with characteristic peaks corresponding to the vibrational modes of specific bonds.

The infrared spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its two carbonyl groups: the carboxylic acid carbonyl and the amide carbonyl. The carboxylic acid C=O stretching vibration typically appears as a strong band in the region of 1710-1680 cm⁻¹ for aromatic carboxylic acids, a position that can be influenced by conjugation. researchgate.net The amide carbonyl (acetyl group) stretching vibration is anticipated to be observed in the range of 1680-1630 cm⁻¹, a characteristic region for tertiary amides. The precise positions of these bands are sensitive to the molecular environment and intermolecular interactions, such as hydrogen bonding.

Table 1: Characteristic Carbonyl IR Frequencies

Functional GroupTypical Wavenumber Range (cm⁻¹)
Carboxylic Acid C=O1710 - 1680
Amide C=O (tertiary)1680 - 1630

The presence of the piperazine ring and the acetyl group introduces characteristic amide and amine vibrations. The C-N stretching vibrations of the tertiary amine in the piperazine ring and the tertiary amide are expected to appear in the fingerprint region of the spectrum, typically between 1300 and 1100 cm⁻¹. Additionally, the spectrum will feature a broad absorption band for the O-H stretching vibration of the carboxylic acid group, typically observed in the range of 3300 to 2500 cm⁻¹. This broadness is a result of hydrogen bonding. docbrown.info Aromatic C-H stretching vibrations are also expected to be present around 3100-3000 cm⁻¹.

Table 2: Characteristic Amide and Amine IR Frequencies

Functional GroupTypical Wavenumber Range (cm⁻¹)
Carboxylic Acid O-H3300 - 2500 (broad)
Aromatic C-H3100 - 3000
C-N Stretch1300 - 1100

X-ray Crystallography for Solid-State Structural Analysis of this compound and its Derivatives

Single crystals of sufficient quality for X-ray diffraction are typically grown using slow evaporation techniques. nih.govscielo.org.za For compounds like this compound and its derivatives, a common method involves dissolving the synthesized material in a suitable solvent, such as acetonitrile (B52724) or ethanol, and allowing the solvent to evaporate slowly over several days. nih.govresearchgate.netscielo.org.za The quality of the resulting crystals is assessed by their size, clarity, and diffraction pattern when exposed to an X-ray beam.

The solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions. The most significant of these is likely to be hydrogen bonding involving the carboxylic acid group. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. nih.govresearchgate.net This is a common and robust supramolecular synthon. Additionally, weaker C-H···O interactions involving the carbonyl oxygen of the acetyl group and various C-H donors may further stabilize the crystal lattice. nih.govresearchgate.net While π-π stacking between the aromatic rings is possible, its presence and significance would depend on the specific packing arrangement adopted by the molecules in the crystal.

Investigation of Molecular Interactions and Biochemical Mechanisms of 4 4 Acetylpiperazin 1 Yl Benzoic Acid

In Vitro Biochemical Screening and Target Identification for 4-(4-acetylpiperazin-1-yl)benzoic Acid

Detailed public records of comprehensive in vitro biochemical screening or specific target identification for this compound are not found in the reviewed scientific literature. The following subsections reflect the absence of specific experimental data.

There is no specific data from enzyme inhibition or activation assays for this compound. However, the 4-acetylpiperazine moiety is a fragment that has been incorporated into larger molecules with kinase inhibitory activity. For instance, a complex derivative containing this fragment was part of a study on mTOR inhibitors. An in silico (computational) study of larger, structurally distinct benzamide (B126) derivatives also containing a 4-acetylpiperazin-1-yl group suggested potential for kinase inhibition among other activities, but this was not a direct experimental validation of this compound. Benzoic acid derivatives, as a broad class, have been investigated for the inhibition of various enzymes, such as acetylcholinesterase, but this is not specific to the compound .

No specific receptor binding studies for this compound have been published. While related structures, such as other piperazine-containing compounds, have been evaluated for their affinity to various receptors, including opioid and serotonergic receptors, this data cannot be directly extrapolated to this compound.

Specific protein-ligand interaction profiling for this compound is not available in the public domain. Such studies, which would elucidate the binding of the compound to a panel of proteins, have not been reported.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Comprehensive structure-activity relationship (SAR) studies focusing on this compound and its close analogues are not documented in the available literature.

There are no published studies detailing the systematic modification of the benzoic acid portion of this compound and the corresponding effects on biological activity. SAR studies on other classes of benzoic acid derivatives have shown that modifications to the ring can significantly impact activity, but this is a general principle and not specific to this compound.

While the piperazine (B1678402) ring is a common scaffold in medicinal chemistry and its pharmacophoric features are generally understood in various contexts, there is no specific research that elucidates these features for this compound. Studies on other piperazine derivatives have explored how modifications to the piperazine ring affect biological activity, for example, in the context of tyrosinase inhibition or anxiolytic-like effects. However, these findings are not directly applicable to the target compound of this article.

Influence of Substituent Effects on Biological Activity

The biological activity of piperazine and benzoic acid derivatives is significantly influenced by the nature and position of substituents on both the piperazine and the aromatic rings. Structure-activity relationship (SAR) studies on analogous compounds have provided insights into how specific functional groups can modulate pharmacological effects. researchgate.net

The acetyl group at the N4 position of the piperazine ring in this compound is expected to have a marked influence on its biological profile. In a series of penicillins and cephalosporins containing an N(4)-substituted piperazine-2,3-dione moiety, the nature of the substituent at the N(4) position was found to be critical for their antibacterial activity. nih.gov For instance, the presence of an acyl group, such as the acetyl group, can alter the molecule's polarity, hydrogen bonding capacity, and steric bulk, thereby affecting its binding affinity to biological targets.

Table 1: Influence of Substituents on the Biological Activity of Related Piperazine Derivatives

Compound SeriesSubstituent ModificationObserved Effect on Biological Activity
Piperazine-2,3-dione containing penicillins/cephalosporinsVaried N(4) substituent on the piperazine ringAltered antibacterial spectrum and potency. nih.gov
4-(Thiazol-5-yl)benzoic acid derivativesIntroduction of halo or methoxy-benzyloxy groups on the benzoic acid ringMaintained potent CK2 inhibitory activity and enhanced antiproliferative activity. nih.gov
4-Phenyl-3-(piperidin-4-yl)-3,4-dihydro-2(1H)-quinazolinone derivativesOptimization of substituents at the 3-positionDramatic effects on Na+/Ca2+ exchanger inhibitory activities. researchgate.net

Cellular and Subcellular Mechanistic Investigations (In Vitro Models)

Understanding the mechanisms by which this compound exerts its effects at the cellular level is crucial. While direct studies on this specific compound are limited, research on related piperazine and benzoic acid derivatives provides a framework for its potential cellular and subcellular activities.

The cellular uptake and subcellular distribution of a compound are key determinants of its biological activity. Studies on piperazine-linked compounds suggest that they can readily enter cells. For instance, a series of 1,8-naphthalimide-arylsulfonyl derivatives linked to piperazine were observed to have substantial uptake in NIH/3T3 cells within 30 minutes of incubation. nih.gov Fluorescence bioimaging revealed that these compounds were distributed throughout the cell cytoplasm, with signals localized in the perinuclear area. nih.gov

Piperazine and benzoic acid derivatives have been shown to modulate various cellular signaling pathways that are critical in cell growth, proliferation, and survival.

One of the key pathways often implicated is the PI3K/Akt/mTOR signaling cascade. The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, and its pathway is often deregulated in diseases like cancer. nih.gov A study on 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] nih.govnih.govnaphthyridin-2(1H)-one, a compound with a similar N-acyl piperazine moiety, identified it as a potent inhibitor of mTOR. nih.gov Furthermore, a series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were evaluated as Akt inhibitors, with some compounds showing significant inhibitory potency. nih.gov

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that could potentially be modulated. Novel derivatives of dehydroabietic acid bearing N-(piperazin-1-yl)alkyl side chains have been identified as potential MEK inhibitors, a key component of the MAPK pathway. nih.gov

Table 2: Modulation of Signaling Pathways by Structurally Related Compounds

Compound ClassTarget PathwaySpecific TargetObserved Effect
Benzonaphthyridinone with N-acyl piperazinePI3K/Akt/mTORmTORPotent inhibition of mTORC1 and mTORC2. nih.gov
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivativesPI3K/Akt/mTORAkt1Significant inhibitory potency. nih.gov
Dehydroabietic acid with N-(piperazin-1-yl)alkyl side chainsMAPKMEK1Significant inhibition of MEK1 kinase activity. nih.gov
Coumarin derivativesPI3K/Akt/mTORPI3K/AktInhibition of the pathway leading to apoptosis. mdpi.com

Identifying the specific molecular targets of this compound is essential for elucidating its mechanism of action. Based on the activities of related compounds, several potential targets can be proposed.

Protein kinases are a major class of drug targets, and various piperazine derivatives have been developed as kinase inhibitors. For example, derivatives of 4-(thiazol-5-yl)benzoic acid have been shown to be potent inhibitors of protein kinase CK2. nih.gov Other studies have identified piperazine derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a therapeutic target for type 2 diabetes. nih.gov

The piperazine nucleus is considered a "privileged structure" in medicinal chemistry, capable of binding to multiple receptors with high affinity. researchgate.net This versatility suggests that this compound could potentially interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Metabolomic and Proteomic Studies on the Impact of this compound

Metabolomic and proteomic approaches can provide a comprehensive overview of the cellular changes induced by a compound. While specific studies on this compound are not yet available, research on benzoic acid and piperazine derivatives offers valuable insights into potential metabolic and proteomic alterations.

Studies on the metabolism of piperazine-based drugs have shown that they are often metabolized by cytochrome P450 (CYP) isoenzymes, such as CYP2D6, CYP1A2, and CYP3A4. nih.govoup.com The metabolic fate of this compound would likely involve modifications to both the piperazine and benzoic acid moieties.

Proteomic analyses following treatment with related compounds have revealed changes in the expression of proteins involved in key cellular processes. For example, a proteomic study of the effects of eriodictyol (B191197) on benzo(a)pyrene-induced cytotoxicity in Caco-2 cells identified alterations in proteins related to cell apoptosis, cell cycle progression, and oxidative stress. nih.gov Another study using a protein kinase inhibitor, H89, demonstrated that differential phosphoprotein profiling could detect treatment-related effects in vivo, highlighting the potential of proteomics to identify novel substrates and pathway interconnections. nih.gov

Integrative metabolomics and proteomics studies on benzoic acid in fermented goat milk revealed that it could alter the levels of various metabolites, including amino acids and sulfonic acid derivatives, by affecting the activity of key enzymes like glutamate (B1630785) decarboxylase 1. nih.gov

Computational Chemistry and in Silico Modeling of 4 4 Acetylpiperazin 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. These methods provide a theoretical framework to understand molecular geometry, orbital energies, and charge distribution, which are crucial determinants of a compound's chemical behavior. For derivatives of benzoic acid, DFT calculations have been successfully employed to analyze their structural and electronic parameters researchgate.net.

The electronic characteristics of a molecule are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For molecules containing aromatic rings and functional groups like those in 4-(4-acetylpiperazin-1-yl)benzoic acid, the HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas. In analogous benzoic acid derivatives, the HOMO is often found on the benzene (B151609) ring, while the LUMO may be centered on the carboxylic acid group or other electron-withdrawing substituents researchgate.netresearchgate.net. This distribution dictates how the molecule interacts with other chemical species. For this compound, the piperazine (B1678402) and acetyl groups would also influence the localization of these frontier orbitals.

Table 1: Key Parameters from Molecular Orbital Analysis

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability.

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | An indicator of molecular reactivity and stability. |

Note: Specific energy values for this compound require dedicated DFT calculations and are not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential, typically colored red or orange, are electron-rich and susceptible to electrophilic attack. Conversely, areas of positive potential, colored blue, are electron-poor and are sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid and acetyl groups, identifying them as primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, marking it as a hydrogen bond donor site. The distribution of potential across the benzene ring and piperazine moiety would reveal further details about the molecule's reactive behavior.

Quantum chemical methods can accurately predict various spectroscopic properties, which is essential for the characterization of new compounds. By calculating vibrational frequencies, it is possible to simulate the Infrared (IR) spectrum. Similarly, the chemical shifts of hydrogen and carbon atoms can be calculated to predict ¹H NMR and ¹³C NMR spectra mdpi.comscielo.org.za.

For this compound, theoretical calculations would predict characteristic IR absorption bands corresponding to the stretching vibrations of the C=O bonds in the acetyl and carboxylic acid groups, the O-H stretch of the carboxylic acid, C-N stretching in the piperazine ring, and various C-H and C=C vibrations from the aromatic ring. Predicted NMR spectra would provide the chemical shifts for each unique proton and carbon atom, aiding in the structural confirmation of the molecule. For instance, studies on similar piperazine-containing compounds have used NMR to identify signals characteristic of the piperazine ring protons and carbons mdpi.com.

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopy Predicted Feature Corresponding Functional Group
IR Strong absorption band C=O stretching (acetyl and carboxylic acid)
IR Broad absorption band O-H stretching (carboxylic acid)
¹H NMR Signals in the aromatic region Protons on the benzene ring
¹H NMR Signals in the aliphatic region Protons on the piperazine ring
¹H NMR Singlet signal Protons of the acetyl methyl group

| ¹³C NMR | Signals at high ppm | Carbonyl carbons (acetyl and carboxylic acid) |

Note: The exact wavenumbers and chemical shifts are dependent on the specific computational method and basis set used.

Molecular Docking Studies of this compound with Potential Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The piperazine scaffold is a well-known motif in medicinal chemistry, and compounds containing it have been investigated as inhibitors for various protein targets, including kinases nih.govresearchgate.netnih.gov.

Molecular docking simulations can predict how this compound might bind within the active site of a biological receptor. Based on studies of structurally related compounds containing a piperazine or acetylpiperazine moiety, potential targets could include enzymes like cyclin-dependent kinases (CDKs), which are significant in cancer therapy nih.gov.

A docking study would involve placing the 3D structure of this compound into the binding pocket of a target protein. The simulation would then explore various possible conformations and orientations of the ligand, identifying those that maximize favorable interactions. Key interactions typically include:

Hydrogen Bonds: The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O), as is the acetyl carbonyl group (C=O). These groups could form crucial hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The benzene ring provides a large hydrophobic surface that can interact with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Analysis of the top-ranked docking poses reveals the specific amino acid residues involved in these interactions, providing a detailed picture of the binding mode.

A critical component of molecular docking is the scoring function, an algorithm used to rank the predicted binding poses and estimate the binding affinity between the ligand and the protein. The score is typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) values indicating a more favorable binding interaction.

Various scoring functions are available, and their accuracy can be validated by their ability to reproduce experimentally determined binding modes and affinities for known ligand-protein complexes. The estimated binding affinity provides a quantitative measure of how strongly the ligand is predicted to bind to the receptor. For example, in studies of other piperazine derivatives, docking scores have been used to prioritize compounds for synthesis and biological evaluation nih.govresearchgate.net. A good docking score for this compound against a particular receptor would suggest that it is a promising candidate for further investigation as an inhibitor of that target.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(...)-acetamide
Phenylalanine
Tyrosine

Identification of Key Residues for Ligand Recognition

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, thereby elucidating the key molecular interactions that stabilize the complex. For this compound, this process involves computationally placing the molecule into the binding site of a specific protein target to identify the amino acid residues crucial for its recognition. While direct docking studies on this specific compound are not extensively published, analysis of its structural analogues provides significant insight into its potential binding modes.

The key interactions governing ligand recognition for molecules containing piperazine and benzoic acid moieties typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The structural features of this compound—namely the carboxylic acid group, the acetyl carbonyl group, the phenyl ring, and the piperazine nitrogen atoms—are all potential points of interaction.

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the oxygen of the acetyl group serves as a hydrogen bond acceptor. These features can form strong, directional interactions with polar residues such as arginine, glutamine, and aspartic acid. mdpi.com

Hydrophobic and Aromatic Interactions: The central phenyl ring is capable of forming hydrophobic interactions with nonpolar residues like leucine, valine, and methionine. nih.gov Furthermore, it can engage in π-π stacking or π-cation interactions with aromatic residues such as tyrosine, phenylalanine, and histidine.

Electrostatic Interactions: The nitrogen atoms of the piperazine ring can be protonated under physiological conditions, allowing for electrostatic or salt bridge interactions with negatively charged residues like aspartate or glutamate (B1630785).

Studies on structurally related compounds docked into various receptors have identified specific amino acid residues that are critical for binding. For instance, in analyses of similar piperazine-containing inhibitors, residues like Leu54, Met62, and Val93 have been shown to form a key hydrophobic pocket. nih.gov Other studies have highlighted interactions with polar residues; for example, docking of related ligands has shown hydrogen bonding with Asp73 and Tyr118. impactfactor.org These findings suggest that the binding of this compound would likely be anchored by a combination of such interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and the dynamics of their interactions with biological targets.

MD simulations can be employed to understand the inherent stability and flexibility of this compound in an aqueous environment. By simulating the molecule in a solvent box over a period of nanoseconds, its dynamic behavior can be observed. A key aspect of this analysis is the conformational state of the piperazine ring, which can adopt several conformations, including the stable 'chair' form and the more flexible 'boat' and 'twist-boat' forms. X-ray crystallography of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has shown that the piperazine ring adopts a chair conformation in the solid state. researchgate.net MD simulations can reveal the energetic favorability and transition rates between these states in solution.

Following molecular docking, MD simulations are crucial for validating the predicted binding pose and assessing the stability of the ligand-receptor complex over time. A simulation of the this compound-protein complex allows for the observation of subtle conformational changes in both the ligand and the protein binding site that are not captured by static docking.

The stability of the complex is evaluated by monitoring the RMSD of the protein backbone and the ligand within the binding site. A stable RMSD for the ligand indicates that it remains securely bound in its initial docked pose. The simulation also provides a dynamic picture of the intermolecular interactions. Analysis of the simulation trajectory can reveal the persistence of key hydrogen bonds, hydrophobic contacts, and water-bridged interactions throughout the simulation. nih.gov Interactions that are maintained for a high percentage of the simulation time are considered critical for the stability of the complex. This dynamic analysis provides a more accurate and reliable model of ligand binding than docking alone, confirming which residues are truly essential for recognition and affinity.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogues

Computational models are instrumental in guiding the design of new analogues of this compound with improved activity and selectivity. Both ligand-based and structure-based approaches are utilized for this purpose.

Pharmacophore modeling is a ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A pharmacophore model for analogues of this compound would be constructed based on the common structural features of active compounds.

Based on its chemical structure, a hypothetical pharmacophore model for this compound series would likely include:

One Aromatic Ring (AR): Representing the phenyl group.

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetyl group.

One Hydrogen Bond Donor (HBD): The hydroxyl proton of the carboxylic acid.

One Negative Ionizable Area (NI): The carboxylate group, which is deprotonated at physiological pH.

One Positive Ionizable Area (PI): The distal nitrogen of the piperazine ring, which can be protonated.

This model serves as a 3D query to screen virtual libraries for new compounds that possess these features in the correct spatial orientation, potentially leading to the discovery of novel and diverse chemical scaffolds with similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a statistical model correlating the chemical features of a series of compounds with their biological activities. For a series of analogues of this compound, a QSAR model could predict the activity of newly designed molecules before their synthesis.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as:

Topological descriptors: Describing molecular size, shape, and branching.

Electronic descriptors: Quantifying charge distribution, dipole moment, and polarizability.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity.

Steric descriptors: Related to the volume and surface area of the molecule.

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is derived that links a combination of these descriptors to the observed biological activity. nih.gov The predictive power of a QSAR model is evaluated using statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust and validated QSAR model can be a valuable tool for prioritizing the synthesis of new analogues with the highest predicted potency. Studies on similar classes of compounds have successfully developed QSAR models with high predictive accuracy. nih.govresearchgate.net

Virtual Screening for Novel Scaffolds

The identification of novel molecular scaffolds is a cornerstone of modern drug discovery, offering pathways to new intellectual property and potentially improved therapeutic profiles. Virtual screening has emerged as a powerful computational strategy to explore vast chemical libraries and identify promising starting points for drug development. In the context of this compound, virtual screening can be employed to discover new scaffolds that mimic or build upon its structural features to target a variety of biological macromolecules.

Virtual screening campaigns for novel scaffolds using this compound as a starting point can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS)

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Starting with a known active compound, such as this compound, LBVS can be used to search large compound databases for molecules with comparable features.

One common LBVS method is 2D similarity searching , which involves the comparison of molecular fingerprints. These fingerprints are binary strings that encode the presence or absence of various structural features. A database of compounds can be rapidly screened to identify those with a high degree of similarity to the fingerprint of this compound.

3D shape-based screening is another powerful LBVS technique. This method uses the three-dimensional conformation of the reference molecule as a template to find other molecules that have a similar shape and volume. The underlying assumption is that the shape of a molecule is a critical determinant of its ability to bind to a biological target. For instance, the rigid concave/convex topology that can be a feature of piperazine-containing compounds could be a viable starting point for a ligand-based virtual screening exercise to identify new chemotypes. nih.gov

Pharmacophore modeling is a more sophisticated LBVS approach. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. By analyzing the structure of this compound and potentially other related active compounds, a pharmacophore model can be generated. This model can then be used as a 3D query to search for novel scaffolds in chemical databases that possess the same pharmacophoric features, even if their underlying chemical skeletons are different.

Structure-Based Virtual Screening (SBVS)

When the 3D structure of the biological target is available, structure-based virtual screening becomes a viable and often preferred approach. SBVS methods simulate the binding of potential ligands to the target's binding site, a process known as molecular docking.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule. A virtual library of compounds can be docked into the active site of a target protein, and the molecules are then ranked based on a scoring function that estimates the strength of the interaction. This allows for the identification of compounds that are predicted to bind with high affinity. For example, in a study aimed at discovering new inhibitors for a specific enzyme, a structure-based virtual screening of a large chemical database could be performed. nih.govbenthamdirect.combenthamscience.com The results might identify hundreds of compounds with promising binding energy values. nih.govbenthamdirect.combenthamscience.com

The success of a molecular docking campaign is highly dependent on the quality of the protein structure and the accuracy of the scoring function. Molecular dynamics simulations can be used in conjunction with docking to provide a more detailed understanding of the binding mode and stability of the ligand-protein complex. rsc.orgrsc.org These computational studies can reveal crucial amino acid residues that interact with the ligand, providing valuable information for further structure-based optimization. rsc.orgrsc.org

Illustrative Virtual Screening Workflow for this compound

A hypothetical virtual screening workflow to identify novel scaffolds based on this compound could proceed as follows:

Target Selection and Preparation : A biological target of interest is chosen, and its 3D structure is obtained, either from experimental sources like the Protein Data Bank or through homology modeling. nih.gov

Compound Library Preparation : A large, diverse library of chemical compounds is prepared for screening. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.

Virtual Screening Execution :

If a ligand-based approach is chosen : A pharmacophore model is developed based on the key chemical features of this compound. This model is then used to screen the compound library.

If a structure-based approach is chosen : The compound library is docked into the binding site of the target protein. The compounds are then ranked based on their predicted binding affinities.

Hit Selection and Filtering : The top-ranked compounds from the virtual screen are selected as "hits." These hits are then subjected to further filtering based on criteria such as drug-likeness (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and chemical diversity.

Experimental Validation : A selection of the most promising hits is then acquired or synthesized and tested in biological assays to confirm their activity.

Data from a Hypothetical Virtual Screening Campaign

The following table illustrates the type of data that might be generated from a virtual screening campaign aimed at identifying novel scaffolds.

Compound IDScaffoldDocking Score (kcal/mol)Predicted IC50 (µM)Lipinski's Rule of 5 Violations
ZINC12345678Benzoic Acid Derivative-9.80.50
ZINC23456789Piperazine-Thiazole-9.51.20
ZINC34567890Quinazoline-9.22.50
ZINC45678901Pyrazole-Piperidine-8.95.10
ZINC56789012Benzamide (B126)-8.77.80

Virtual screening provides a powerful and resource-efficient approach to the discovery of novel chemical scaffolds. By leveraging the structural information of this compound, both ligand- and structure-based virtual screening methods can be employed to explore vast chemical spaces and identify promising new starting points for drug discovery programs. The integration of computational techniques with experimental validation is key to the successful identification and optimization of these novel scaffolds.

Analytical Method Development for Research Applications of 4 4 Acetylpiperazin 1 Yl Benzoic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 4-(4-acetylpiperazin-1-yl)benzoic acid from starting materials, intermediates, byproducts, and degradation products. This separation is fundamental to both assessing the purity of the synthesized compound and quantifying it in various samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile compounds like this compound. A reverse-phase HPLC method is particularly well-suited for this purpose.

Method Development:

A suitable HPLC method would employ a C18 stationary phase, which is effective at retaining and separating aromatic and moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer to maintain a consistent pH) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is preferable to ensure the separation of compounds with a range of polarities that might be present in a crude reaction mixture or a stability study sample. Detection is typically achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for many benzoic acid derivatives is in the range of 230-280 nm.

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation:

Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and a placebo sample.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., 50-150% of the expected concentration).

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a sample of known concentration.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Gas Chromatography (GC) for Volatile Byproducts

While HPLC is ideal for the main compound, Gas Chromatography (GC) is the preferred method for the analysis of volatile byproducts that may arise during the synthesis of this compound. Potential volatile impurities could include residual solvents or byproducts from side reactions. For instance, in syntheses involving N-acetylpiperazine, trace amounts of the starting material or related volatile amines might be present.

A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be effective. A capillary column with a polar stationary phase would be suitable for separating polar volatile compounds. The oven temperature would be programmed to ramp up to ensure the elution of all volatile components within a reasonable time.

Potential Volatile Byproducts and GC Analysis:

Potential ByproductRationale for PresenceProposed GC Column
N-acetylpiperazineUnreacted starting materialDB-WAX or similar polar column
Acetic AcidByproduct of hydrolysis of acetyl groupColumn suitable for acidic compounds
Residual Solvents (e.g., Toluene, DMF)Used in the synthesis processDB-624 or similar solvent analysis column

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or methanol). The ratio of these solvents is optimized to achieve good separation between the spots of the starting materials, product, and any major byproducts. The spots can be visualized under UV light (at 254 nm) due to the aromatic nature of the benzoic acid moiety. By comparing the intensity of the spots over time, a qualitative assessment of the reaction's progress can be made.

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods offer a rapid means of determining the concentration of this compound in solution, provided that interfering substances are not present.

UV-Vis Spectroscopy for Absorption Characteristics

UV-Visible spectroscopy is a valuable tool for characterizing the electronic absorption properties of this compound and for quantitative analysis. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. For benzoic acid itself, two main absorption bands are observed around 230 nm and 273 nm. rsc.org The substitution on the benzene (B151609) ring in this compound is expected to cause a bathochromic (red) shift in these absorption maxima. The piperazine (B1678402) and acetyl groups act as auxochromes, which can influence the position and intensity of the absorption bands.

The molar absorptivity (ε) at the wavelength of maximum absorption (λmax) can be determined by measuring the absorbance of a series of solutions of known concentration and applying the Beer-Lambert law. Once the molar absorptivity is known, the concentration of an unknown pure sample can be readily calculated from its absorbance.

Expected UV-Vis Absorption Data:

ParameterEstimated ValueRationale
λmax 1 ~240-250 nmBathochromic shift from the ~230 nm band of benzoic acid due to substitution.
λmax 2 ~280-290 nmBathochromic shift from the ~273 nm band of benzoic acid.
Solvent Methanol or EthanolCommon solvents for UV-Vis analysis of organic compounds.

Fluorescence Spectroscopy for Detection in Complex Matrices

Fluorescence spectroscopy is a highly sensitive technique that can be used for the detection and quantification of fluorescent compounds, even in complex biological or environmental matrices. While many benzoic acid derivatives are not strongly fluorescent in their native state, the presence of the piperazine moiety offers a potential handle for fluorescence-based detection. Piperazine derivatives can exhibit fluorescence, and their fluorescence properties are often sensitive to the local environment, such as pH and solvent polarity.

For this compound, it would be necessary to first determine its native fluorescence properties, including its excitation and emission spectra. If the native fluorescence is weak, derivatization with a fluorescent tag could be employed to enhance the signal. For instance, the secondary amine in the piperazine ring (if the acetyl group were to be removed or if it is a starting material) could be reacted with a fluorogenic reagent like dansyl chloride.

The sensitivity and selectivity of fluorescence spectroscopy make it a powerful tool for trace-level quantification in complex samples where UV-Vis spectroscopy might suffer from interferences. The method would involve creating a calibration curve by measuring the fluorescence intensity of a series of standard solutions and then using this curve to determine the concentration of the analyte in the sample of interest.

Development of Robust Analytical Protocols for Research Sample Analysis

The establishment of robust and reliable analytical protocols is fundamental to the accurate quantification and characterization of this compound in research samples. A validated analytical method ensures that the results generated are accurate, reproducible, and specific to the analyte of interest. scispace.com The development process typically focuses on techniques that offer high sensitivity, selectivity, and efficiency, with High-Performance Liquid Chromatography (HPLC) being a predominant choice for compounds with similar structures, such as benzoic acid derivatives. helixchrom.comceu.es The validation of such methods is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability of the data. longdom.orgsymbiosisonlinepublishing.com

A crucial aspect of method development is ensuring its stability-indicating capability, meaning the method can effectively separate the primary compound from any potential degradation products or related impurities. symbiosisonlinepublishing.comresearchgate.net This is vital for assessing the purity of the compound in various research contexts.

High-Performance Liquid Chromatography (HPLC) Method

Given the chemical structure of this compound, which contains a chromophoric benzoic acid moiety, a reversed-phase HPLC (RP-HPLC) method with UV detection is highly suitable for its quantitative analysis. longdom.orglongdom.org

Chromatographic Conditions: A robust separation can typically be achieved using a C18 stationary phase, which is effective for separating moderately polar compounds. longdom.orgscirp.org A gradient elution program is often preferred over an isocratic one as it can provide better resolution and separate the analyte from potential impurities with varying polarities. pensoft.net The mobile phase would likely consist of an aqueous component with an acid modifier to control the ionization of the benzoic acid group, and an organic solvent. For example, a common mobile phase combination is a mixture of aqueous phosphoric acid and acetonitrile. longdom.orglongdom.org UV detection can be set at a wavelength that corresponds to the maximum absorbance of the benzoic acid chromophore, often around 230 nm or 274 nm. sielc.com

Method Validation

To ensure the analytical protocol is fit for its intended research purpose, it must undergo a thorough validation process, assessing several key performance parameters. scispace.com

Specificity and Selectivity : The method's ability to unequivocally assess the analyte in the presence of other components is paramount. This is demonstrated by showing that no interfering peaks from diluents, impurities, or degradation products appear at the retention time of this compound. pensoft.net

Linearity : The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. pensoft.netijprajournal.com This is typically evaluated over a range of concentrations. The relationship between concentration and detector response is then assessed using linear regression analysis, with a high correlation coefficient (R²) value, ideally >0.999, indicating good linearity. pensoft.net

Table 1: Representative Linearity Data for HPLC Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
10125,430
25312,675
50624,980
75937,150
1001,250,200
Correlation Coefficient (R²) 0.9999

Accuracy : Accuracy is determined by measuring the recovery of the analyte spiked into a sample matrix at different concentration levels. symbiosisonlinepublishing.com The results are expressed as the percentage of the analyte recovered. High recovery rates, typically within 98-102%, indicate an accurate method.

Precision : Precision assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. symbiosisonlinepublishing.com It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements.

Repeatability (Intra-day Precision) : Analysis of samples under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day Precision) : Analysis conducted on different days, or by different analysts or with different equipment.

For both repeatability and intermediate precision, a %RSD of not more than 2.0% is generally considered acceptable. longdom.org

Table 2: Summary of Precision and Accuracy Validation Parameters

Validation ParameterAcceptance CriteriaRepresentative Finding
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.20%

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. longdom.org These values are crucial for analyzing trace amounts of the compound in research samples. For similar benzoic acid derivatives, LOQ values have been reported in the range of 0.5 µg/mL. longdom.orglongdom.org

Robustness : The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. longdom.orgsymbiosisonlinepublishing.com Parameters that are typically varied include the flow rate of the mobile phase (e.g., ±0.1 mL/min), the column temperature (e.g., ±5 °C), and the pH or composition of the mobile phase. longdom.orglongdom.org The method is considered robust if the results remain within acceptable precision limits (%RSD ≤ 2.0%) under these varied conditions.

Table 3: Example of Robustness Study Results

Parameter VariedModification%RSD of Peak Area
Flow Rate 0.9 mL/min1.3%
1.1 mL/min1.5%
Column Temperature 25 °C1.1%
35 °C1.4%

Future Directions and Emerging Research Avenues for 4 4 Acetylpiperazin 1 Yl Benzoic Acid

Exploration of Advanced Derivatization Strategies

The core structure of 4-(4-acetylpiperazin-1-yl)benzoic acid is a prime candidate for advanced derivatization to explore and enhance its potential biological activities. The piperazine (B1678402) ring and the benzoic acid group are amenable to a variety of chemical modifications. nih.govmdpi.com Future research could systematically explore the synthesis of new analogues to establish a comprehensive structure-activity relationship (SAR).

Key derivatization approaches could include:

Modification of the Acetyl Group: Exploration of alternative acyl groups, including substituted benzoyl or heteroaroyl moieties, could significantly impact the compound's electronic and steric properties.

Functionalization of the Piperazine Ring: While many piperazine-containing drugs are substituted only at the nitrogen positions, recent advances in C-H functionalization offer the potential to create novel derivatives with substituents on the carbon atoms of the piperazine ring. mdpi.com

Esterification and Amidation of the Carboxylic Acid: Conversion of the benzoic acid to a diverse range of esters and amides can modulate the compound's solubility, bioavailability, and interactions with biological targets. nih.gov

Table 1: Potential Derivatization Strategies and Their Rationale

Modification SitePotential Reagents/ReactionsRationale for Derivatization
Acetyl group on piperazineVarious acid chlorides or anhydridesTo investigate the influence of different substituents on target binding and selectivity.
Carboxylic acid groupAlcohols, amines with coupling agents (e.g., HBTU)To enhance pharmacokinetic properties and explore different binding interactions. nih.gov
Phenyl ringElectrophilic aromatic substitutionTo introduce functional groups that can act as hydrogen bond donors/acceptors or alter electronic properties.

Integration with Advanced Biological Systems for Mechanistic Studies

To elucidate the precise mechanism of action of this compound and its future derivatives, integration with advanced biological systems is imperative. Moving beyond simple in vitro assays, future studies should employ more complex and physiologically relevant models.

Potential avenues for mechanistic studies include:

Cell-Based Assays: Utilizing a panel of human cell lines to assess the compound's effects on various cellular processes, such as cell proliferation, apoptosis, and signaling pathways.

Three-Dimensional (3D) Cell Cultures: Employing spheroids or organoids to better mimic the in vivo environment and gain insights into the compound's efficacy and penetration in a tissue-like context.

In Vivo Models: In later stages, testing promising derivatives in appropriate animal models to evaluate their in vivo efficacy, pharmacokinetics, and pharmacodynamics.

Application in Chemical Probe Development for Biological Discovery

A well-characterized molecule can serve as a chemical probe to investigate biological pathways and identify new therapeutic targets. This compound, with its modifiable structure, is a promising candidate for development into a chemical probe.

The development process would involve:

Attachment of Reporter Tags: Synthesizing derivatives that incorporate fluorescent dyes, biotin, or photo-affinity labels to enable visualization and identification of binding partners.

Target Identification Studies: Utilizing these probes in proteomics-based approaches, such as affinity chromatography or activity-based protein profiling, to isolate and identify the cellular targets of the compound.

Validation of Target Engagement: Developing assays to confirm that the compound directly interacts with the identified target and modulates its function in a cellular context.

Harnessing Computational Advancements for Predictive Modeling

Computational chemistry and bioinformatics offer powerful tools to guide and accelerate the research and development process. For this compound, these approaches can be used to predict the properties of virtual derivatives and prioritize synthetic efforts.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to correlate the structural features of a series of derivatives with their biological activity. nih.govwu.ac.thmdpi.com This can help in designing new compounds with improved potency. researchgate.netarabjchem.org

Molecular Docking: Performing docking studies to predict the binding modes of the compound and its analogues within the active sites of potential protein targets. nih.govmdpi.comresearchgate.net This can provide insights into the key interactions driving binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: Running MD simulations to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event.

Table 2: Application of Computational Tools in Future Research

Computational MethodObjectiveExpected Outcome
2D/3D-QSARTo build predictive models of biological activity.Identification of key structural features for activity and design of more potent analogues. nih.govwu.ac.th
Molecular DockingTo predict the binding orientation and affinity of ligands to a target.Understanding of ligand-receptor interactions and prioritization of compounds for synthesis. mdpi.comresearchgate.net
Molecular DynamicsTo simulate the movement of atoms and molecules over time.Assessment of the stability of ligand-protein complexes and refinement of binding hypotheses.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of modern drug discovery and chemical biology necessitates collaborative and interdisciplinary efforts. The future development of this compound would greatly benefit from such approaches.

Potential areas for collaboration include:

Academia-Industry Partnerships: Combining the innovative research from academic labs with the drug development expertise and resources of pharmaceutical companies.

Consortia of Specialists: Bringing together synthetic chemists, computational biologists, pharmacologists, and clinicians to tackle complex research questions from multiple perspectives.

Open Science Initiatives: Sharing data and research findings openly to accelerate the pace of discovery and avoid duplication of effort.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicinal chemistry and beyond.

Q & A

Q. What synthetic methodologies are effective for producing 4-(4-acetylpiperazin-1-yl)benzoic Acid, and how can reaction yields be optimized?

A reductive amination approach is widely used:

  • Procedure : React 4-formylbenzoic acid with 1-acetylpiperazine in dichloromethane using sodium triacetoxyborohydride (STAB) as a reducing agent.
  • Optimization : Maintain a 1:1 molar ratio of reactants, stir at room temperature for 12–16 hours, and monitor progress via TLC (35% ethyl acetate in hexanes). Purify via flash chromatography (gradient: 6% to 25% ethyl acetate in hexanes) to achieve >80% yield .
  • Critical Note : Excess STAB (1.4 eq) ensures complete conversion of the imine intermediate .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

A multi-technique approach is recommended:

  • Structural Confirmation :
  • 1H/13C NMR : Identify characteristic peaks (e.g., acetyl CH₃ at ~2.1 ppm, aromatic protons at 7.2–8.1 ppm).
  • Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺ expected for C₁₄H₁₇N₃O₃: 276.12 m/z).
    • Purity Analysis :
  • HPLC : Use a C18 column (acetonitrile/water gradient) to confirm >95% purity.
  • TLC : Validate reaction completion (Rf ~0.4 in ethyl acetate/hexanes) .

Advanced Research Questions

Q. How do steric and electronic effects of the acetyl group influence the compound’s reactivity in medicinal chemistry applications?

The acetyl group:

  • Enhances Solubility : Improves water solubility via hydrogen bonding, critical for in vitro assays.
  • Modulates Reactivity : Electron-withdrawing effects stabilize the piperazine ring, reducing undesired side reactions (e.g., oxidation).
  • Biological Impact : In analogues, acetylation reduces off-target binding by 40% compared to free amine derivatives, as shown in receptor-binding assays .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Key considerations include:

  • Purity Validation : Use HPLC-MS to rule out impurities (e.g., unreacted starting material).
  • Environmental Controls : Standardize assay conditions (pH 7.4, 37°C) to minimize variability.
  • Orthogonal Assays : Compare results from SPR (binding affinity) and functional assays (e.g., cAMP modulation) to confirm target specificity .

Q. How can this compound be utilized in designing targeted drug delivery systems?

Functional groups enable precise modifications:

  • Conjugation Strategies :
  • Esterification/Amidation : Link therapeutics (e.g., anticancer agents) via the benzoic acid moiety using EDC/NHS coupling.
  • Receptor Targeting : The acetylpiperazine group enhances binding to serotonin receptors (5-HT₁A), achieving 90% cellular uptake in model systems .

Methodological Considerations Table

AspectRecommendationReference
Synthesis Reductive amination with STAB in DCM; TLC monitoring (ethyl acetate/hexanes)
Purification Gradient flash chromatography (6–25% ethyl acetate)
Stability Store at 4°C in anhydrous conditions; pH 6.5–7.5 for aqueous solutions
Bioassay Design Include dose-response curves (0.1–100 µM) and cytotoxicity controls

Key Data Contradictions & Solutions

  • Contradiction : Discrepancies in IC₅₀ values across cell lines.
    • Resolution : Normalize data to cell viability (MTT assay) and validate using isogenic cell models .
  • Contradiction : Variable solubility reports.
    • Resolution : Pre-saturate buffers with compound and use co-solvents (≤5% DMSO) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.